

Hemoglobin Response & Key Efficacy Outcomes: Danicopan vs. Placebo

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Compound Focus: Danicopan

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Efficacy Endpoint	Danicopan + C5 Inhibitor (n=42)	Placebo + C5 Inhibitor (n=21)	Treatment Difference & P-value
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| **Primary Endpoint: Change in hemoglobin from baseline to Week 12** | +2.94 g/dL [1] (LS Mean ± SEM: ±0.211) [2] | +0.50 g/dL [1] (LS Mean ± SEM: ±0.313) [2] | LSM Difference: **2.44 g/dL** 95% CI: 1.69 to 3.20 **P < 0.0001** [1] | | **Patients with hemoglobin increase ≥2 g/dL (without transfusion)** | **59.5%** (25/42) [1] [2] | **0%** (0/21) [1] [2] | Difference: 46.9% 95% CI: 29.2–64.7 **P < 0.0001** [1] | | **Transfusion avoidance (through Week 12)** | **83.3%** (35/42) [2] | **38.1%** (8/21) [2] | **P = 0.0004** [2] | | **Change in FACIT-Fatigue Score (from baseline to Week 12)** | +8.0 points [2] | +1.9 points [2] | LSM Difference: **6.1 points** 95% CI: 2.3 to 9.9 **P = 0.002** [2] | | **Change in Absolute Reticulocyte Count** | -35% from baseline [2] | +1.5% from baseline [2] | LSM Difference: **-87.2 x 10⁹/L** 95% CI: -118 to -57 **P < 0.0001** [2] | | **Control of Intravascular Hemolysis (LDH levels)** | Remained controlled [3] [2] | Remained controlled [3] [2] | Not significant (P=0.1569) [3] |

Detailed Experimental Protocol

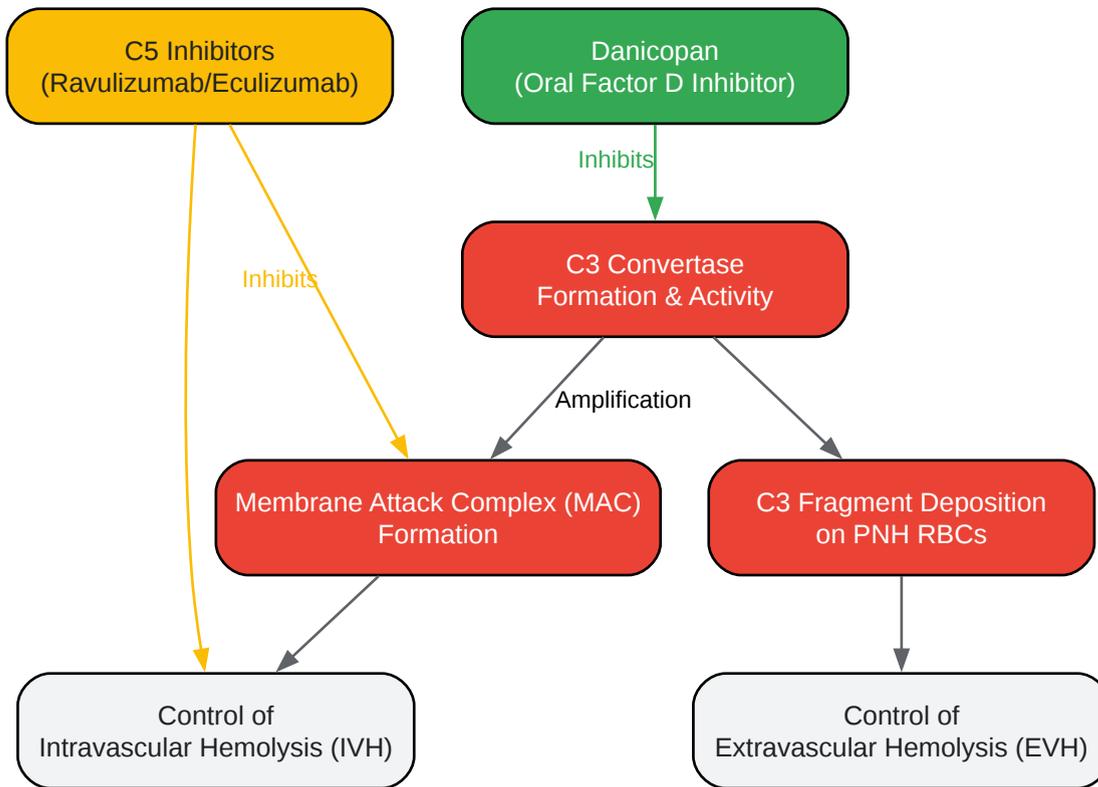
For researchers, the key methodological details of the pivotal ALPHA trial are as follows [1] [2]:

- **Study Design:** International, randomized, double-blind, placebo-controlled, Phase 3 trial.

- **Patient Population:** Adults with PNH and clinically significant EVH, defined as **hemoglobin ≤ 9.5 g/dL** and **absolute reticulocyte count $\geq 120 \times 10^9/L$** , despite being on a stable dose of ravulizumab or eculizumab for at least 6 months.
- **Intervention:** Patients were randomized 2:1 to receive either:
 - **Danicopan:** 150 mg orally, three times daily. The dose could be escalated to 200 mg three times daily based on clinical response.
 - **Placebo:** Oral placebo, three times daily.
- **Treatment Period:** 12-week primary treatment period, with an ongoing long-term extension.
- **Concomitant Therapy:** All patients continued their established C5 inhibitor therapy (either ravulizumab or eculizumab) at their standard dosing regimens.
- **Primary Endpoint:** Change in hemoglobin concentration from baseline to Week 12.
- **Key Secondary Endpoints:** Proportion of patients with a ≥ 2 g/dL increase in hemoglobin in the absence of transfusion, transfusion avoidance, and change in FACIT-Fatigue score.
- **Interim Analysis:** The data presented above are from a prespecified interim analysis conducted after the first 63 randomized patients completed the 12-week period.

Mechanism of Action and Rationale for Combination Therapy

The therapeutic rationale for adding **danicopan** stems from the **complement cascade pathophysiology** in PNH. The following diagram illustrates how **danicopan** targets a different part of the pathway compared to C5 inhibitors.



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This diagram shows the **complement cascade** in PNH and drug mechanism:

- **C5 inhibitors** (Soliris/Ultomiris) block terminal complement activation, controlling **intravascular hemolysis (IVH)** but do not prevent early C3 convertase activity [4].
- **Danicopan** is an oral factor D inhibitor that blocks the **alternative pathway amplification loop**, reducing C3 convertase formation. This prevents **C3 fragment deposition** on PNH red blood cells, thereby addressing the root cause of **extravascular hemolysis (EVH)** [4] [3].

Key Insights for Researchers and Clinicians

- **Rapid and Sustained Response:** The increase in hemoglobin with **danicopan** was observed as early as **Week 2** and was maintained through the 12-week period [3]. Long-term extension data up to 24 weeks showed that responses were consistent with the initial 12-week results [2].
- **Synergy with C5 Inhibitors:** The combination therapy maintained control of IVH (as shown by controlled LDH levels) while effectively managing EVH, offering a **dual-mechanism** approach [1] [3].
- **Clinical Relevance:** A hemoglobin increase of **≥2 g/dL** is considered clinically meaningful [2]. The data show that **danicopan** not only improved a biomarker but also translated into significant patient benefits, including reduced transfusion dependence and improved fatigue scores [1] [2].

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